Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a sulfanylmethyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative that contains a sulfanylmethyl group. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group or to modify the cyclobutyl ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons or modified cyclobutyl derivatives.
Scientific Research Applications
Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
- Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
- Tert-butyl N-[3-(chloromethyl)cyclobutyl]carbamate
Uniqueness
Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications requiring specific and stable interactions with enzymes or receptors.
Properties
IUPAC Name |
tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-7(5-8)6-14/h7-8,14H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHTYYPDRIIBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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